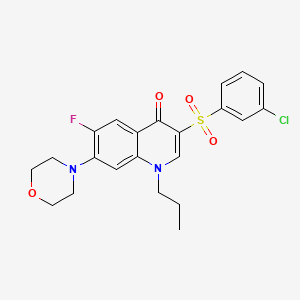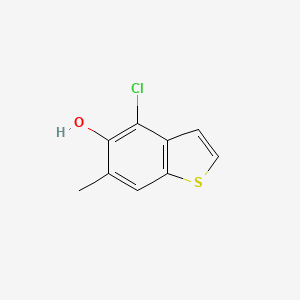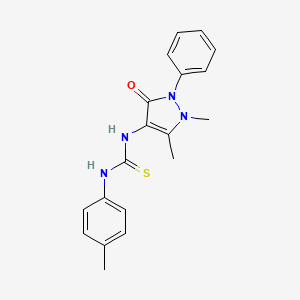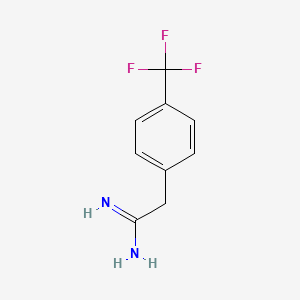![molecular formula C19H16N2O3 B2728583 [2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate CAS No. 387857-42-3](/img/structure/B2728583.png)
[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline-2-carboxylate derivatives, which “[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate” is a part of, has been described in various studies. One such method involves the use of a Cu(OTf)2 catalyst via the intermolecular addition of an alkyne onto imines and subsequent intermolecular ring closure by arylation . Various catalysts such as Cu(OAc)2, Cu(acac)2, Cu(tmhd)2, CuI, Cu(OTf)2 have been examined .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, quinoline derivatives in general have been studied extensively. For instance, the [2+2+2] cycloaddition is an elegant, atom-efficient and group tolerant process for the synthesis of carbo- and heterocycles, mostly aromatic, involving the formation of several C–C bonds in a single step .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results. The compound has a molecular weight of 320.348.科学的研究の応用
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties, effectively preventing metallic corrosion. These compounds form stable chelating complexes with metallic surfaces through coordination bonding, attributed to their high electron density and polar substituents like hydroxyl, methoxy, amino, and nitro groups. This makes them valuable in extending the life and integrity of metals in various environments (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Significance
Quinoline is a versatile scaffold in drug development, offering therapeutic potential against diseases like cancer and malaria. Its derivatives display a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. The flexibility of the quinoline structure allows for the creation of new chemotherapeutic agents, as evidenced by a significant number of patents filed for novel quinoline-based compounds (Hussaini, 2016).
Anticancer and Antimicrobial Activities
The quinoline and quinazoline alkaloids are notable for their bioactivity, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. These compounds, along with their analogs, have been the focus of drug development for combating various diseases, opening new avenues in antimalarial and anticancer drug discovery (Shang et al., 2018).
Optoelectronic Materials
Quinoline and pyrimidine derivatives are employed in the development of optoelectronic materials due to their luminescent properties. They have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporating these heterocycles into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antitubercular and Anticancer Agents
Quinoline hydrazone derivatives have shown significant potential as antitubercular and anticancer agents. Their broad spectrum of biological activities, coupled with the synthetic versatility of quinoline, facilitates the development of structurally diverse derivatives, potentially leading to more effective and less toxic drugs (Mandewale, Patil, Shedge, Dappadwad, & Yamgar, 2017).
将来の方向性
The future directions for research on “[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide variety of applications of quinoline derivatives in medicinal and synthetic organic chemistry, there is significant potential for future research in these areas .
特性
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-6-2-4-8-15(13)21-18(22)12-24-19(23)17-11-10-14-7-3-5-9-16(14)20-17/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVFQTUGMTWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2728502.png)
![5-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2728505.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)




![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728516.png)

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2728518.png)

![N-(2-chloro-4-methylphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2728521.png)
![2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2728523.png)